2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives. The reaction conditions often include the use of solvents such as ethanol and the presence of catalysts like triethylamine. The process can be summarized as follows:
Starting Materials: Hydrazonoyl halides and potassium thiocyanate or thiosemicarbazide derivatives.
Reaction Conditions: Solvent (e.g., ethanol), catalyst (e.g., triethylamine), and controlled temperature.
Procedure: The starting materials are mixed in the solvent, and the catalyst is added.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol or tetrahydrofuran).
Substitution: Nucleophiles like amines or thiols; solvent (e.g., dichloromethane) and catalyst (e.g., triethylamine).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells.
Bind to Receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that result in cell death or growth inhibition.
Induce Apoptosis: It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-N-(5-propan-2-yl-2-thiazolyl)acetamide: A structurally similar compound with a thiazole ring instead of a thiadiazole ring.
Phenylacetone: An organic compound with a phenyl group attached to an acetone moiety.
Uniqueness
2-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. The presence of the thiadiazole ring enhances its antimicrobial and anticancer activities compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
2-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3OS/c1-9(2)12-15-16-13(18-12)14-11(17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17) |
InChI Key |
UVQHYTSHTTZTTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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